molecular formula C6H14Cl2Sn B041803 Dichlorodipropylstannane CAS No. 867-36-7

Dichlorodipropylstannane

Cat. No.: B041803
CAS No.: 867-36-7
M. Wt: 275.79 g/mol
InChI Key: CTRHCENQKGMZLE-UHFFFAOYSA-L
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Description

Dichlorodipropylstannane is an organotin compound with the molecular formula C6H14Cl2Sn. It is characterized by the presence of two chlorine atoms and two propyl groups attached to a tin atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorodipropylstannane can be synthesized through the reaction of tin tetrachloride with propylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction is as follows:

SnCl4+2C3H7MgBrC6H14Cl2Sn+2MgBrCl\text{SnCl}_4 + 2 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{C}_6\text{H}_{14}\text{Cl}_2\text{Sn} + 2 \text{MgBrCl} SnCl4​+2C3​H7​MgBr→C6​H14​Cl2​Sn+2MgBrCl

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: This compound can be reduced to form lower oxidation state tin compounds using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other groups such as alkyl or aryl groups. This is typically achieved using Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; conducted under an inert atmosphere.

    Substitution: Grignard reagents, organolithium compounds; reactions are performed in anhydrous solvents under inert conditions.

Major Products:

    Oxidation: Tin oxides (e.g., tin dioxide).

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin compounds depending on the substituent used.

Scientific Research Applications

Dichlorodipropylstannane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which dichlorodipropylstannane exerts its effects involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It can also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the tin atom plays a crucial role in these interactions.

Comparison with Similar Compounds

    Dichlorodimethylstannane: Similar structure but with methyl groups instead of propyl groups.

    Dichlorodiethylstannane: Contains ethyl groups instead of propyl groups.

    Dichlorodibutylstannane: Contains butyl groups instead of propyl groups.

Comparison: Dichlorodipropylstannane is unique due to the presence of propyl groups, which influence its reactivity and physical properties. Compared to dichlorodimethylstannane and dichlorodiethylstannane, this compound has a higher molecular weight and different solubility characteristics. Its reactivity in substitution reactions may also differ due to the steric effects of the propyl groups.

Properties

CAS No.

867-36-7

Molecular Formula

C6H14Cl2Sn

Molecular Weight

275.79 g/mol

IUPAC Name

dipropyltin(2+);dichloride

InChI

InChI=1S/2C3H7.2ClH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

CTRHCENQKGMZLE-UHFFFAOYSA-L

SMILES

CCC[Sn](CCC)(Cl)Cl

Canonical SMILES

CCC[Sn+2]CCC.[Cl-].[Cl-]

Key on ui other cas no.

867-36-7

Pictograms

Acute Toxic; Environmental Hazard

Synonyms

Dipropyltin Dichloride ;  dichlorodipropyltin;  Di-n-Propyltin Dichloride;  Dichlorodipropylstannane;  Dichlorodipropyltin;  Dipropyltin Chloride;  NSC 92618

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dichlorodipropylstannane
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Dichlorodipropylstannane
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Dichlorodipropylstannane
Reactant of Route 4
Dichlorodipropylstannane
Reactant of Route 5
Dichlorodipropylstannane

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